molecular formula C9H14N2O2 B1368480 3,9-Diazaspiro[5.5]undecane-2,4-dione CAS No. 24910-11-0

3,9-Diazaspiro[5.5]undecane-2,4-dione

Cat. No.: B1368480
CAS No.: 24910-11-0
M. Wt: 182.22 g/mol
InChI Key: ASZZHBXPMOVHCU-UHFFFAOYSA-N
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Description

3,9-Diazaspiro[55]undecane-2,4-dione is a spirocyclic compound characterized by a unique structure that includes a spiro linkage between two nitrogen atoms and a dione functional group

Biochemical Analysis

Biochemical Properties

3,9-Diazaspiro[5.5]undecane-2,4-dione plays a significant role in biochemical reactions, particularly as a competitive antagonist of γ-aminobutyric acid type A receptors (GABAAR) . This interaction is crucial as it influences the inhibitory neurotransmission in the central nervous system. The compound’s interaction with GABAAR involves binding to the receptor sites, thereby inhibiting the receptor’s activity. This inhibition can modulate various physiological processes, including neuronal excitability and synaptic transmission.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By acting as a GABAAR antagonist, this compound can alter the signaling pathways that depend on GABAergic transmission. This alteration can lead to changes in gene expression patterns, affecting the synthesis of proteins involved in cellular metabolism and other critical functions . Additionally, the compound’s impact on cellular metabolism can influence energy production and utilization within cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly GABAAR. The compound binds to the receptor’s active sites, preventing the binding of γ-aminobutyric acid (GABA) and thereby inhibiting the receptor’s function . This inhibition can lead to a decrease in chloride ion influx into neurons, reducing neuronal inhibition and potentially increasing neuronal excitability. Furthermore, this compound may influence gene expression by modulating transcription factors and other regulatory proteins involved in gene transcription.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound exhibits low cellular membrane permeability, which can affect its bioavailability and efficacy over extended periods . Additionally, long-term exposure to the compound may lead to adaptive changes in cellular function, including alterations in receptor expression and signaling pathways.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects by modulating GABAergic transmission and influencing neuronal activity. At higher doses, this compound may induce toxic or adverse effects, including neurotoxicity and disruptions in normal physiological processes . Threshold effects observed in animal studies highlight the importance of precise dosage control to achieve desired outcomes while minimizing potential risks.

Metabolic Pathways

This compound is involved in specific metabolic pathways that determine its biotransformation and elimination. The compound interacts with various enzymes and cofactors that facilitate its metabolism. These interactions can influence metabolic flux and the levels of metabolites within cells . Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential interactions with other biochemical compounds.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its bioavailability and efficacy, influencing its overall biological activity.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with other biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-Diazaspiro[5.5]undecane-2,4-dione typically involves the reaction of appropriate diamines with cyclic anhydrides. One common method includes the cyclization of a diamine with a cyclic anhydride under controlled conditions to form the spirocyclic structure. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3,9-Diazaspiro[5.5]undecane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed under anhydrous conditions.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

3,9-Diazaspiro[5.5]undecane-2,4-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a scaffold for drug development, particularly in the design of enzyme inhibitors and receptor antagonists.

    Material Science: Its unique spirocyclic structure makes it a candidate for the development of novel materials with specific mechanical or electronic properties.

    Biological Studies: The compound’s interactions with biological macromolecules are of interest for understanding its potential therapeutic effects and mechanisms of action.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 3,9-Diazaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of the target. The pathways involved may include inhibition of enzyme activity or blocking receptor-ligand interactions, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,9-Diazaspiro[5.5]undecane-2,4-dione dihydrochloride
  • 9-methyl-3,9-diazaspiro[5.5]undecane-2,4-dione

Uniqueness

This compound is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3,9-diazaspiro[5.5]undecane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c12-7-5-9(6-8(13)11-7)1-3-10-4-2-9/h10H,1-6H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZZHBXPMOVHCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(=O)NC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640795
Record name 3,9-Diazaspiro[5.5]undecane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24910-11-0
Record name 3,9-Diazaspiro[5.5]undecane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Palladium hydroxide (20% on carbon; 100 mg) and acetic acid (250 μL) were added to a solution of 9-benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione (0.38 g, 1.40 mmol) in ethanol (5 mL). The reaction vessel was evacuated and back-filled with nitrogen (3×), then back-filled with hydrogen (1 atm). After 18 h, the mixture was filtered and concentrated to give the acetate salt of the title compound (220 mg). MS 183.1 (M+1).
Quantity
250 μL
Type
reactant
Reaction Step One
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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